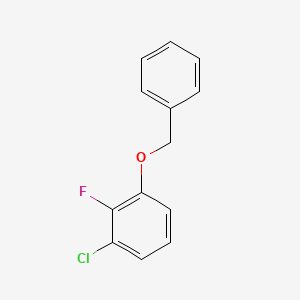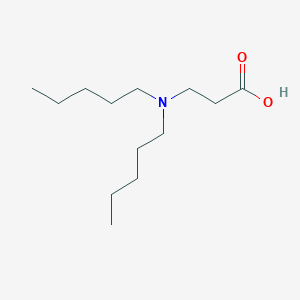![molecular formula C12H12N2O4S B8335784 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide](/img/structure/B8335784.png)
3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide is a synthetic organic compound belonging to the benzo[b]thiophene family. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitro group and the carboxamide functionality in this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine.
Introduction of the Nitro Group: Nitration of the benzo[b]thiophene core can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions using isopropyl alcohol and a suitable leaving group.
Formation of the Carboxamide: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using reagents such as thionyl chloride followed by reaction with an amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Alkyl halides, sodium hydride, dimethyl sulfoxide.
Major Products Formed:
Reduction: 3-Isopropoxy-5-aminobenzo[b]thiophene-2-carboxamide.
Substitution: Various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and other enzyme targets.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Kinases, enzymes involved in signal transduction pathways.
Pathways Involved: Inhibition of kinase activity, leading to disruption of cellular signaling and potential therapeutic effects in cancer and inflammatory diseases.
Comparison with Similar Compounds
3-Aminobenzo[b]thiophene-2-carboxamide: Similar core structure but with an amino group instead of a nitro group.
5-Nitrobenzo[b]thiophene-2-carboxamide: Lacks the isopropoxy group.
Uniqueness: 3-(1-Methylethoxy)-5-nitrobenzo[b]-thiophene-2-carboxamide is unique due to the presence of both the isopropoxy and nitro groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile scaffold for drug discovery and development.
Properties
Molecular Formula |
C12H12N2O4S |
|---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
5-nitro-3-propan-2-yloxy-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H12N2O4S/c1-6(2)18-10-8-5-7(14(16)17)3-4-9(8)19-11(10)12(13)15/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
RMYVKGZYWGFAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-[1-Oxo-1,2-dihydrophthalazin-2-yl]ethoxy]benzaldehyde](/img/structure/B8335721.png)











